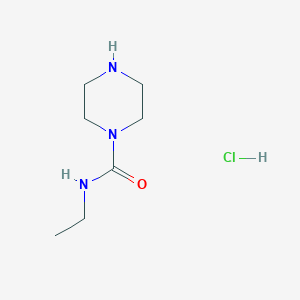
11-Bromoundecylsilane
描述
11-Bromoundecylsilane is an organosilicon compound with the chemical formula C11H25BrSi. It is a long-chain alkylfunctional silane, which means it contains a long hydrocarbon chain with a bromine atom at one end and a silicon atom at the other. This compound is primarily used in surface modification and the creation of self-assembled monolayers on various substrates, including metals and metalloids .
作用机制
Target of Action
11-Bromoundecylsilane is a coupling agent that primarily targets tertiary amines . Tertiary amines are organic compounds that play a crucial role in various biochemical reactions.
Mode of Action
The compound interacts with its targets by reacting with tertiary amines to form corresponding quaternary ammonium salts . Quaternary ammonium salts are known for their wide range of applications, including serving as phase-transfer catalysts in chemistry and disinfectants in microbiology.
Pharmacokinetics
It’s known that the compound can interact with a variety of clean hydrogenated metal and metalloid substrates This suggests that it may have broad distribution characteristics
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity with tertiary amines may be affected by factors such as pH, temperature, and the presence of other reactive species . Additionally, the safety data sheet for this compound suggests that suitable protective equipment should be used when handling the compound, indicating that its stability and efficacy may be affected by the surrounding environment .
生化分析
Biochemical Properties
11-Bromoundecylsilane plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers on substrates like titanium, silicon, and silicon dioxide . It interacts with tertiary amines to form quaternary ammonium salts . These interactions are essential for modifying the surface properties of materials, making them suitable for various biochemical applications. The compound’s ability to form stable monolayers is attributed to its long alkyl chain and bromine functional group, which facilitate strong binding interactions with the substrate.
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in surface modification. By altering the surface properties of substrates, it can influence cell adhesion, proliferation, and differentiation. For instance, surfaces modified with this compound can enhance cell attachment and growth, making them suitable for tissue engineering and regenerative medicine applications
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with substrate surfaces. The bromine functional group reacts with hydrogenated metal and metalloid surfaces, leading to the formation of a stable monolayer . This interaction is facilitated by the long alkyl chain, which provides hydrophobic interactions that stabilize the monolayer. The compound’s ability to form quaternary ammonium salts with tertiary amines further enhances its functionality in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. The compound is known to form stable monolayers that can withstand various environmental conditions . Over time, factors such as exposure to moisture and temperature fluctuations can lead to degradation of the monolayer, potentially affecting its biochemical properties. Long-term studies have shown that the compound maintains its functionality for extended periods, making it suitable for various in vitro and in vivo applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher doses, it can cause adverse effects such as skin and respiratory irritation . Threshold effects have been observed, where the compound’s efficacy in surface modification and biochemical applications is maximized at specific concentrations. It is essential to optimize the dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to surface modification and functionalization. The compound interacts with enzymes and cofactors that facilitate the formation of quaternary ammonium salts and self-assembled monolayers . These interactions can influence metabolic flux and metabolite levels, particularly in pathways related to cell adhesion and proliferation. The compound’s role in these pathways is crucial for its applications in tissue engineering and regenerative medicine.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to integrate into cellular membranes, where it can interact with membrane proteins and lipids . This localization is essential for its role in modifying surface properties and influencing cellular processes. The compound’s distribution within tissues is also influenced by its ability to form stable monolayers on various substrates.
Subcellular Localization
This compound is primarily localized in the cellular membrane, where it exerts its effects on surface properties and cellular interactions . The compound’s hydrophobic alkyl chain and bromine functional group facilitate its integration into the membrane, allowing it to interact with membrane proteins and lipids. This subcellular localization is crucial for its role in surface modification and biochemical applications. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its functionality.
准备方法
11-Bromoundecylsilane can be synthesized through several methods. One common synthetic route involves the hydrosilylation of 11-bromoundecene with trichlorosilane or trialkoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature, and results in the formation of this compound .
Industrial production methods for this compound often involve similar hydrosilylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
化学反应分析
11-Bromoundecylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrosilylation Reactions: The silicon atom in this compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of new organosilicon compounds.
Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation or reduction reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield amine-functionalized silanes, while hydrosilylation reactions with alkenes can produce alkylsilane derivatives .
科学研究应用
11-Bromoundecylsilane has a wide range of scientific research applications, including:
Surface Modification: It is commonly used to modify the surface properties of metals and metalloids, such as titanium, silicon, and gold.
Self-Assembled Monolayers: this compound is used to create self-assembled monolayers on various substrates.
Nanoparticle Functionalization: The compound is used to functionalize nanoparticles, improving their stability and compatibility with different environments.
Biomedical Applications: In the field of medicine, this compound is explored for its potential in creating biocompatible coatings for medical devices and implants.
相似化合物的比较
11-Bromoundecylsilane can be compared with other long-chain alkylfunctional silanes, such as:
1,10-Disiladecane: Similar to this compound, 1,10-disiladecane is used for surface modification and the creation of self-assembled monolayers.
Octadecyltrichlorosilane: This compound is another long-chain alkylfunctional silane used for surface modification.
The uniqueness of this compound lies in its balance between chain length, reactivity, and hydrophobicity, making it a versatile compound for various applications .
属性
InChI |
InChI=1S/C11H22BrSi/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFIJYTYOJBHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC[Si])CCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313682 | |
| Record name | (11-Bromoundecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
469904-33-4 | |
| Record name | (11-Bromoundecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B3425714.png)
![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B3425729.png)
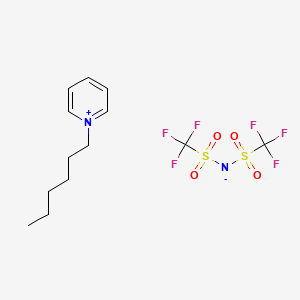
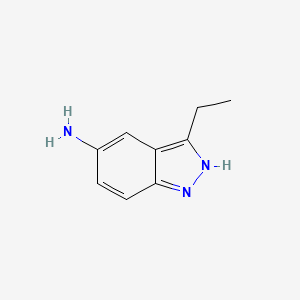

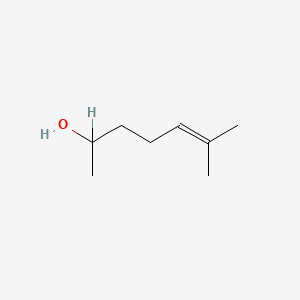
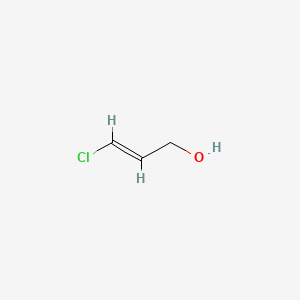


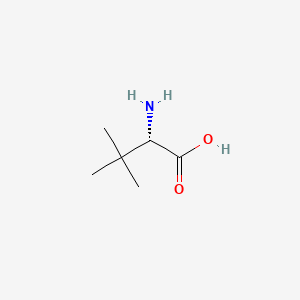

![1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B3425809.png)
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3425810.png)
